5-(Thiophen-2-yl)-1,2,3,4-thiatriazole
Description
Properties
CAS No. |
90889-91-1 |
|---|---|
Molecular Formula |
C5H3N3S2 |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
5-thiophen-2-ylthiatriazole |
InChI |
InChI=1S/C5H3N3S2/c1-2-4(9-3-1)5-6-7-8-10-5/h1-3H |
InChI Key |
SIEYXHZWLJKMER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=NS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Core Structural Differences :
- 1,2,3,4-Thiatriazoles : Contain a five-membered ring with four sulfur atoms (positions 1–4) and one nitrogen atom. The electron-withdrawing nature of the thiatriazole ring reduces electron density, influencing reactivity and stability .
- 1,3,4-Thiadiazoles : Feature two sulfur atoms (positions 1 and 3) and two nitrogen atoms. This configuration enhances aromaticity and stability compared to thiatriazoles .
- Triazolo-Thiadiazoles : Fused systems combining triazole and thiadiazole rings, offering extended conjugation and enhanced bioactivity .
In contrast, quinoxaline-thiophene hybrids (e.g., compounds 6 and 7 in ) exhibit extended conjugation for optoelectronic applications, but lack the sulfur-rich thiatriazole backbone .
Stability and Spectroscopic Features
- Mass Spectrometry: 5-Phenylamino-1,2,3,4-thiatriazole undergoes fragmentation via loss of N₂S and C₆H₅NH groups, distinguishing it from thiadiazoles .
- Crystallography : Thiadiazoles (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit planar geometries with strong intermolecular hydrogen bonding, enhancing stability .
Q & A
Q. What are the primary synthetic methodologies for 5-(Thiophen-2-yl)-1,2,3,4-thiatriazole?
The synthesis typically involves functionalizing thiophene and thiatriazole precursors. A notable method is the one-pot reaction using commercially available nitriles, which avoids isolating unstable thioacylating intermediates. This approach yields 51–80% efficiency and accommodates diverse functional groups . Alternative routes include nucleophilic substitution reactions, such as alkylation of triazole-thione derivatives with haloalkanes, confirmed via NMR and IR spectroscopy .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on physicochemical techniques:
- IR spectroscopy identifies characteristic S–H (2550–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- NMR (¹H/¹³C) resolves thiophene proton environments (δ 6.8–7.5 ppm) and thiatriazole carbons (δ 150–160 ppm) .
- X-ray crystallography (where applicable) provides bond-length and ring-conformation data .
Q. What analytical techniques are used to assess purity and stability?
- HPLC with UV detection monitors purity (>95%) and degradation products under thermal stress .
- Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?
Electron-deficient nitriles require tailored conditions:
- Catalytic systems : Use Cu(I) or AgNO₃ to stabilize reactive intermediates during cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic nitriles, improving reaction homogeneity .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of thiatriazole intermediates .
Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Discrepancies arise from assay conditions or substituent effects. Systematic approaches include:
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify selectivity .
- Structure-activity relationship (SAR) studies : Modify thiophene or triazole substituents to isolate pharmacophores. For example, methoxy groups enhance antifungal activity, while halogens improve anticancer potency .
- In silico validation : Molecular docking predicts binding affinities to targets like EGFR (anticancer) or CYP51 (antifungal) .
Q. How do computational methods enhance the design of thiatriazole-based therapeutics?
- Molecular docking : Screens derivatives against protein databases (e.g., PDB) to prioritize synthesis. For example, thiophene-thiatriazole hybrids show high affinity for tubulin (docking score: −9.2 kcal/mol) .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. Lipophilicity (logP ~2.5) and PSA (<140 Ų) are optimized for blood-brain barrier penetration .
Q. What experimental challenges arise in characterizing thiatriazole-thiophene conjugates?
- Tautomerism : Thiatriazole exists as 1,2,3,4- and 1,2,4,5-isomers, complicating NMR interpretation. Dynamic NMR at variable temperatures resolves tautomeric equilibria .
- Crystallization difficulties : Low solubility in common solvents necessitates microcrystalline analysis via PXRD .
Methodological Considerations
Q. How are esterification and alkylation reactions optimized for triazole-thione derivatives?
- Base selection : K₂CO₃ or Et₃N in acetone promotes S-alkylation without side reactions .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields by 15–20% .
Q. What protocols ensure reproducibility in cytotoxicity assays?
- Cell line standardization : Use ATCC-validated lines (e.g., HepG2) cultured in RPMI-1640 + 10% FBS .
- Positive controls : Include doxorubicin (IC₅₀: 0.5–1 µM) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
